(1-Naphthyl)hydroxyacetic acid methyl ester
Overview
Description
“(1-Naphthyl)hydroxyacetic acid methyl ester” is a chemical compound with the molecular formula C13H12O3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of esters, such as “this compound”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C13H12O3 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of esters, such as “this compound”, can vary widely depending on their structure. Most esters are liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . The exact properties of “this compound” can be determined through experimental analysis .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(1-Naphthyl)hydroxyacetic acid methyl ester” could include further exploration of its synthesis, reactivity, and potential applications. For instance, esters are widely used in various industries, and understanding their properties and reactions could lead to the development of new materials and technologies .
properties
IUPAC Name |
methyl 2-hydroxy-2-naphthalen-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGAFFCIJKBSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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